2-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)triazol-1-yl]-N,N-diethylacetamide
Description
2-[4-(3,4-Dihydro-1H-isoquinoline-2-carbonyl)triazol-1-yl]-N,N-diethylacetamide is a complex organic compound that features a triazole ring linked to an isoquinoline derivative
Properties
IUPAC Name |
2-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)triazol-1-yl]-N,N-diethylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-3-21(4-2)17(24)13-23-12-16(19-20-23)18(25)22-10-9-14-7-5-6-8-15(14)11-22/h5-8,12H,3-4,9-11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEIWRDNWDGXDEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(N=N1)C(=O)N2CCC3=CC=CC=C3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)triazol-1-yl]-N,N-diethylacetamide typically involves multistep reactions. One common approach starts with the preparation of the isoquinoline derivative, which is then coupled with a triazole moiety. The reaction conditions often involve the use of dehydrating agents such as phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2) to facilitate cyclization
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve yield and reduce reaction times. The use of environmentally friendly solvents and catalysts is also emphasized to minimize waste and enhance sustainability .
Chemical Reactions Analysis
Types of Reactions
2-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)triazol-1-yl]-N,N-diethylacetamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: H2O2, TBHP, and other peroxides.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)triazol-1-yl]-N,N-diethylacetamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)triazol-1-yl]-N,N-diethylacetamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, influencing enzymatic activity and other biochemical pathways . The isoquinoline moiety may interact with various receptors and enzymes, modulating their function and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A precursor in the synthesis of various alkaloids with biological activities.
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
Indole Derivatives: Exhibit a wide range of biological activities, including antiviral and anticancer properties.
Uniqueness
2-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)triazol-1-yl]-N,N-diethylacetamide is unique due to its combination of a triazole ring and an isoquinoline derivative, which imparts distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
